4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol
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Overview
Description
4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol is an organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. The reaction often requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzenesulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the compound. This can lead to the formation of reactive intermediates that interact with biological molecules or catalyze specific reactions .
Comparison with Similar Compounds
Similar Compounds
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Known for its electron-deficient properties and used in organic photovoltaics.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in photocatalytic hydrogen evolution.
Uniqueness
4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol is unique due to its dual benzenesulfonyl groups, which provide distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
85329-35-7 |
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Molecular Formula |
C22H26O5S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4,8-bis(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol |
InChI |
InChI=1S/C22H26O5S2/c1-18(13-14-28(24,25)20-9-5-3-6-10-20)15-22(16-19(2)17-23)29(26,27)21-11-7-4-8-12-21/h3-12,22-23H,1-2,13-17H2 |
InChI Key |
UXQBTNUFIITBHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCS(=O)(=O)C1=CC=CC=C1)CC(CC(=C)CO)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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